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Compound of Interest

Compound Name: Prostratin

Cat. No.: B1679730 Get Quote

For researchers and drug development professionals, the quest to eradicate HIV hinges on

activating the latent viral reservoir. Prostratin and ingenol esters have emerged as promising

latency-reversing agents (LRAs) that share a common mechanism of activating Protein Kinase

C (PKC). This guide provides an objective comparison of their performance, supported by

experimental data, to aid in the selection and development of effective "shock and kill"

strategies.

Both prostratin, a non-tumor-promoting phorbol ester, and ingenol esters, diterpenoids derived

from plants of the Euphorbia genus, function by activating PKC isoforms. This activation

triggers a downstream signaling cascade, primarily through the NF-κB pathway, leading to the

transcriptional activation of latent HIV provirus. While their core mechanism is similar, variations

in their potency, cytotoxicity, and synergistic potential with other LRAs are critical

considerations for their therapeutic application.

Quantitative Performance Comparison
The following tables summarize the quantitative data on the efficacy and cytotoxicity of

prostratin and various ingenol esters from in vitro and ex vivo studies.
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Compound Cell Model
EC50 (µM) for HIV
Reactivation

Reference

Prostratin J-Lat 9.2 ~1.2 [1]

Prostratin J-Lat 10.6 0.3 - 0.87 [2]

Ingenol-3-hexanoate

(IngB)
J-Lat A1 >0.046 [3]

3-caproyl-ingenol

(ING B)
J-Lat 6.3 0.13 [4]

3-caproyl-ingenol

(ING B)
J-Lat 8.4 0.16 [4]

Ingenol-3-angelate

(PEP005)
J-Lat A1 ~0.006 [5]

Ingenol-3-acrylate (Ing

3-R)
J-Lat 10.6

Not explicitly stated,

but highly potent

Table 1: Comparative Efficacy (EC50) of Prostratin and Ingenol Esters in Latency Reversal.

EC50 values represent the concentration of the compound required to achieve 50% of the

maximum HIV reactivation in latently infected cell lines. Lower EC50 values indicate higher

potency.

Compound Cell Model
Cytotoxicity (CC50
or observation)

Reference

Prostratin Primary CD4+ T cells Low cytotoxicity [6]

Prostratin
Breast cancer cell

lines

IC50 of 35 µM (basal),

7 µM (stimulated)
[7]

Ingenol-3-hexanoate

(IngB)

J-Lat A1 & primary

CD4+ T cells

Minimal cellular

toxicity
[3]

Ingenol-3-angelate

(PEP005)
Primary CD4+ T cells Low cellular toxicity [8]
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Table 2: Cytotoxicity Profile of Prostratin and Ingenol Esters. CC50 (50% cytotoxic

concentration) or qualitative observations of cytotoxicity in different cell models. Higher CC50

values indicate lower toxicity.

LRA Combination Cell Model
Synergy
Observation

Reference

Prostratin + JQ1
J-Lat 9.2, U1, CHME-

5/HIV

Synergistic increase in

HIV transcription and

protein production.

[9]

Ingenol-B + JQ1
Resting CD4+ T cells

from patients

Potent synergistic

reactivation of viral

gene expression.

[9]

Ingenol-3-angelate

(PEP005) + JQ1
J-Lat A1 & U1 cells

Significant synergistic

reactivation of latent

HIV.

[5]

Prostratin + PEP005 J-Lat A1 cells
No significant synergy

observed.
[5]

Table 3: Synergistic Effects with the Bromodomain Inhibitor JQ1. JQ1 is another class of LRA

that acts by releasing P-TEFb. The combination of PKC activators with JQ1 often results in a

more potent and sustained reversal of HIV latency.

Signaling Pathways
Prostratin and ingenol esters initiate HIV transcription by activating conventional and novel

PKC isoforms. This leads to the phosphorylation and degradation of IκB, allowing the

transcription factor NF-κB to translocate to the nucleus and bind to the HIV-1 Long Terminal

Repeat (LTR), driving viral gene expression.
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Cell Membrane Cytoplasm

Nucleus

Prostratin
PKCactivate

Ingenol Esters activate

IKK
phosphorylates

IκB

phosphorylates
IκB-NF-κB Complex

NF-κB

NF-κB

IκB degradation
& NF-κB translocation

HIV-1 LTR
binds to Viral Gene

Transcription
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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